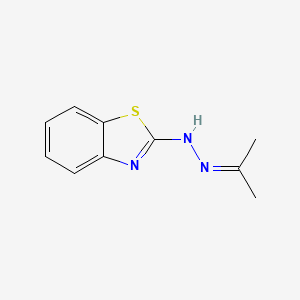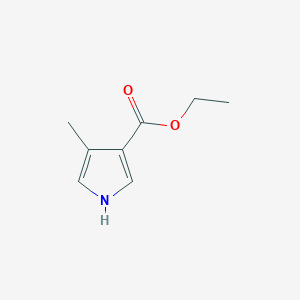
1-Benzyl-1,4-diazepan-5-one
Vue d'ensemble
Description
1-Benzyl-1,4-diazepan-5-one is a diazepane intermediate that can be used as an inhibitor of human nitric oxide synthesis . The seven-membered ring in the molecule has a chair-like conformation .
Synthesis Analysis
A highly efficient synthetic method for benzodiazepine has been reported, which involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp 2 TiCl 2 / m -phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .Molecular Structure Analysis
The molecular formula of 1-Benzyl-1,4-diazepan-5-one is C12H16N2O . The InChI code is 1S/C12H16N2O/c15-12-6-8-14 (9-7-13-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2, (H,13,15) .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 1-Benzyl-1,4-diazepan-5-one .Physical And Chemical Properties Analysis
1-Benzyl-1,4-diazepan-5-one has a density of 1.1±0.1 g/cm3, a boiling point of 379.8±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 59.3±0.3 cm3, and a molar volume of 186.1±3.0 cm3 .Applications De Recherche Scientifique
Chemical Synthesis
“1-Benzyl-1,4-diazepan-5-one” is used in various areas of research including Chemical Synthesis . It’s a light yellow to yellow powder or crystals and is used in the synthesis of a variety of chemical compounds .
Material Science
This compound also finds its application in Material Science . The properties of “1-Benzyl-1,4-diazepan-5-one” make it suitable for use in the development and testing of new materials .
Chromatography
In Chromatography , “1-Benzyl-1,4-diazepan-5-one” is used due to its specific chemical properties . It can be used in the separation and analysis of complex mixtures .
Analytical Research
“1-Benzyl-1,4-diazepan-5-one” is also used in Analytical Research . It can be used as a reference compound or as a reagent in various analytical techniques .
Catalyst in Synthesizing Compounds
Notably, “1-Benzyl-1,4-diazepan-5-one” has been studied for its potential role as a catalyst in synthesizing various compounds, including β-lactams, β-amino acids, and β-keto esters .
Biochemical Research
In Biochemical Research , “1-Benzyl-1,4-diazepan-5-one” has been the subject of extensive investigation regarding its biochemical effects . It’s believed to interact with specific enzymes, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), resulting in their inhibition .
Safety And Hazards
Propriétés
IUPAC Name |
1-benzyl-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12-6-8-14(9-7-13-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNOPZCYIDBMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286376 | |
| Record name | 1-benzyl-1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1,4-diazepan-5-one | |
CAS RN |
55186-89-5 | |
| Record name | 55186-89-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-1,4-diazepan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and structure of 1-Benzyl-1,4-diazepan-5-one?
A1: The molecular formula of 1-Benzyl-1,4-diazepan-5-one is C12H16N2O []. While the abstract doesn't provide a visual representation of the structure, it describes a seven-membered diazepane ring in a chair conformation, with a benzyl group attached to one nitrogen. A carbonyl group (C=O) is present at the 5-position of the diazepane ring.
Q2: How does the crystal structure of 1-Benzyl-1,4-diazepan-5-one influence its intermolecular interactions?
A2: The crystal structure reveals that 1-Benzyl-1,4-diazepan-5-one molecules interact with each other through hydrogen bonding []. Specifically, N—H⋯O hydrogen bonds link the molecules into dimers, and these dimers are further connected by C—H⋯O interactions to form infinite sheets.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)


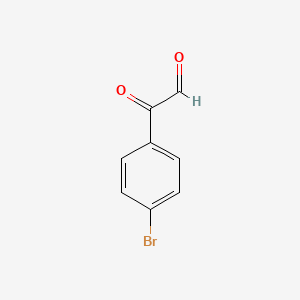
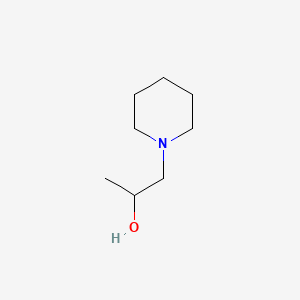

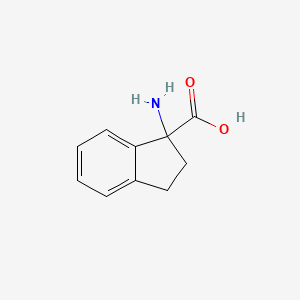
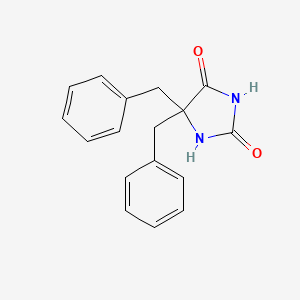
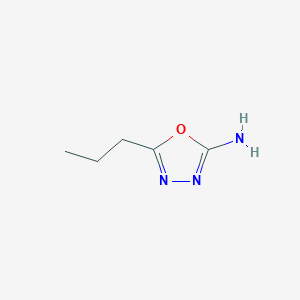
![1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1267543.png)


